![molecular formula C20H28N4O B2436493 1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine CAS No. 1356767-22-0](/img/structure/B2436493.png)
1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine
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Overview
Description
1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine is a complex organic compound with a unique structure that combines piperidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex molecules.
Properties
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-9-22-10-6-18(7-11-22)20(25)24-14-12-23(13-15-24)17(2)19-5-4-8-21-16-19/h1,4-5,8,16-18H,6-7,9-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXGRRYELVRQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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